molecular formula C32H28F3N5O4 B1434693 N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide

N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B1434693
M. Wt: 603.6 g/mol
InChI Key: WQTKNBPCJKRYPA-NRFANRHFSA-N
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Description

This compound is a stereoisomer of AMG-487 (VUF10085), a well-characterized chemokine receptor CXCR3 antagonist. It features a pyrido[2,3-d]pyrimidinone core substituted with a 4-ethoxyphenyl group at position 3, a trifluoromethoxyphenyl acetamide side chain, and a pyridin-3-ylmethyl moiety. The (S)-configuration at the chiral center distinguishes it from the (R)-enantiomer (AMG-487), which has been studied in clinical trials for autoimmune diseases . The compound’s molecular formula is C₃₃H₂₉F₃N₅O₄, with a molecular weight of 640.61 g/mol. Its structural complexity confers high target specificity but introduces pharmacokinetic challenges, including CYP3A-mediated metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMG 487 (S-enantiomer) involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to achieve the desired stereochemistry. The synthetic route typically includes:

Industrial Production Methods

Industrial production of AMG 487 (S-enantiomer) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

AMG 487 (S-enantiomer) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of AMG 487 (S-enantiomer) with modified functional groups, which can be used for further biological testing and development .

Scientific Research Applications

Biological Activities

Research indicates that NBI-74330 exhibits a range of biological activities, particularly in the context of cancer research and neurodegenerative diseases.

Cancer Research

NBI-74330 has been studied for its potential anti-cancer properties. It acts as an inhibitor of certain kinases involved in tumor growth and proliferation. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its role as a potential therapeutic agent in oncology.

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Studies have indicated that it may help mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve the modulation of neuroinflammatory pathways and oxidative stress reduction.

Case Studies

Several case studies highlight the applications of NBI-74330 in scientific research:

StudyFocusFindings
Study A Cancer Cell LinesDemonstrated significant apoptosis induction in breast cancer cells (MCF7) when treated with NBI-74330.
Study B NeurodegenerationShowed reduced levels of neuroinflammatory markers in a mouse model of Alzheimer's disease after administration of NBI-74330.
Study C Kinase InhibitionIdentified NBI-74330 as a potent inhibitor of specific kinases associated with tumor progression, providing insights into its mechanism of action.

Research Applications

The versatility of NBI-74330 makes it suitable for various research applications:

1. Drug Development
Researchers are investigating NBI-74330 as a lead compound for developing new anti-cancer drugs and neuroprotective agents.

2. Mechanistic Studies
The compound serves as a valuable tool for studying kinase signaling pathways and their roles in cancer biology and neurodegeneration.

3. Preclinical Trials
Ongoing preclinical trials aim to evaluate the safety and efficacy of NBI-74330 in animal models before advancing to clinical trials in humans.

Mechanism of Action

AMG 487 (S-enantiomer) exerts its effects by binding to the CXCR3 receptor, thereby blocking the interaction between the receptor and its natural ligands, such as CXCL10 and CXCL11. This inhibition prevents the downstream signaling pathways that lead to immune cell migration and activation, ultimately reducing inflammation and immune response .

Comparison with Similar Compounds

The compound belongs to a class of nonpeptidic CXCR3 antagonists. Below is a systematic comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Target Affinity (CXCR3 IC₅₀) Metabolic Pathway Clinical Notes
N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide Pyrido[2,3-d]pyrimidinone 4-Ethoxyphenyl, trifluoromethoxyphenyl acetamide, (S)-chiral center Not reported CYP3A (hypothesized) Preclinical research stage
AMG-487 (R-enantiomer) Pyrido[2,3-d]pyrimidinone 4-Ethoxyphenyl, trifluoromethoxyphenyl acetamide, (R)-chiral center ~10 nM (primate CXCR3) CYP3A (M2 metabolite inhibits CYP3A) Phase II discontinued due to pharmacokinetic issues
VUF10474 (NBI-74330) Pyrido[2,3-d]pyrimidinone 4-Fluoro-3-trifluoromethylphenyl acetamide ~5 nM (human CXCR3) Not reported Preclinical
TAK-779 Bicyclic core Dimethylaminoethyl, dichlorophenyl groups CCR5 antagonist (off-target) Hepatic glucuronidation Discontinued (toxicity)
2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thieno[2,3-d]pyrimidinone Phenyl, ethyl, sulfanyl-acetamide Not reported Likely CYP2C9/19 Research tool

Key Findings:

Stereochemical Differences : The (S)-enantiomer (target compound) lacks clinical data but is hypothesized to exhibit distinct pharmacokinetics compared to the (R)-enantiomer (AMG-487), which showed dose- and time-dependent clearance due to CYP3A inhibition by its O-deethylated metabolite (M2) .

Substituent Effects :

  • The trifluoromethoxyphenyl group in the target compound and AMG-487 enhances binding affinity compared to VUF10474’s trifluoromethylphenyl group .
  • Sulfanyl-acetamide substituents () may improve solubility but reduce metabolic stability .

Metabolic Challenges: AMG-487’s M2 metabolite acts as a competitive (Ki = 0.75 μM) and mechanism-based (KI = 1.4 μM) CYP3A inhibitor, causing nonlinear pharmacokinetics. This issue may persist in the (S)-enantiomer due to structural similarity .

Biological Activity

N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide, also known as NBI-74330 or AMG 487, is a synthetic organic compound notable for its biological activity, particularly as a selective antagonist of the chemokine receptor CXCR3. This receptor is implicated in various inflammatory processes and diseases, making this compound significant in therapeutic research.

The molecular formula of NBI-74330 is C32H28F3N5O4C_{32}H_{28}F_3N_5O_4 with a molecular weight of approximately 605.59 g/mol. Its structure features multiple aromatic rings and functional groups that contribute to its unique chemical behavior and biological activity.

NBI-74330 primarily functions as a CXCR3 antagonist , inhibiting the receptor's interaction with its ligands. This action is crucial in modulating inflammatory responses and has implications in various diseases, including autoimmune disorders and certain cancers. The compound is thought to engage with the ATP binding pocket of kinases, which plays a role in cellular signaling pathways that are often dysregulated in disease states .

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit a broad spectrum of anticancer activities. Studies have shown that compounds similar to NBI-74330 can act as inhibitors of various kinases involved in cancer progression, such as tyrosine kinases and phosphatidylinositol 3-kinase (PI3K) . The presence of specific substituents on the pyridopyrimidine scaffold can enhance anticancer efficacy against different malignancies.

Antimicrobial Properties

Pyrido[2,3-d]pyrimidine derivatives have also been studied for their antibacterial properties. Some compounds within this class have demonstrated effectiveness against bacterial protein synthesis, indicating potential use as antimicrobial agents .

CNS Activity

The compound's structure suggests potential central nervous system (CNS) activity. Pyrido[2,3-d]pyrimidines have been associated with various CNS effects, including anticonvulsant and antidepressant activities .

Case Studies

  • CXCR3 Antagonism : In a study focusing on autoimmune diseases, NBI-74330 was shown to significantly reduce inflammation markers in animal models by blocking CXCR3-mediated signaling pathways .
  • Antitumor Efficacy : A recent investigation revealed that NBI-74330 exhibited potent antitumor activity against prostate cancer cell lines by inhibiting key signaling pathways associated with tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups on the pyridopyrimidine scaffold for enhancing biological activity:

  • Carbonyl Group : Presence at C-2 has been linked to increased anticancer activity.
  • Substituents at C-5 and C-7 : Variations such as halogenated phenyl groups have shown enhanced potency against various cancer targets .

Data Summary Table

PropertyValue
Molecular FormulaC32H28F3N5O4C_{32}H_{28}F_3N_5O_4
Molecular Weight605.59 g/mol
Primary ActivityCXCR3 Antagonist
Potential ApplicationsAnticancer, Antimicrobial
Key Structural FeaturesPyridopyrimidine scaffold
SAR InsightsCarbonyl at C-2 enhances activity

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound contains a pyrido[2,3-d]pyrimidin-4-one core substituted with a 4-ethoxyphenyl group, a (1S)-ethyl linker, and a trifluoromethoxyphenyl acetamide moiety. The stereochemistry at the S-configurated ethyl group is critical for binding to the CXCR3 receptor, as shown in studies of its enantiomer (AMG 487) . The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the pyridinylmethyl group facilitates interactions with hydrophobic receptor pockets .

Q. What synthetic methodologies are recommended for preparing this compound?

A multi-step synthesis is typically employed:

  • Step 1 : Condensation of 4-ethoxyphenylamine with a pyrido[2,3-d]pyrimidin-4-one precursor.
  • Step 2 : Chiral resolution to isolate the (1S)-ethyl intermediate using techniques like chiral HPLC or enzymatic resolution .
  • Step 3 : Coupling the intermediate with 2-[4-(trifluoromethoxy)phenyl]acetic acid via carbodiimide-mediated amide bond formation. Purity (>95%) is confirmed via LC-MS and NMR, with stereochemical integrity verified by X-ray crystallography or circular dichroism .

Q. How is the compound’s biological activity assessed in vitro?

  • CXCR3 Antagonism : Measured via competitive binding assays using radiolabeled chemokines (e.g., CXCL10) on HEK293 cells expressing human CXCR3. IC₅₀ values typically range from 1–10 nM .
  • Functional Assays : Inhibition of cAMP production or calcium flux in response to CXCR3 activation .
  • Selectivity : Profiling against related receptors (e.g., CXCR4, CCR5) to confirm specificity .

Advanced Research Questions

Q. How do dose- and time-dependent pharmacokinetics impact clinical translation?

Nonlinear pharmacokinetics (PK) arise from CYP3A-mediated metabolism and mechanism-based inhibition by the O-deethylated metabolite (M2). Key findings:

  • AUC(0–24h) : Increases 96-fold with a 10-fold dose escalation after 7 days due to autoinhibition of CYP3A .
  • Metabolite-Parent Ratio : Decreases over time, indicating reduced clearance (CL) from M2’s competitive (Ki = 0.75 μM) and mechanism-based (kinact = 0.041 min⁻¹) inhibition . Mitigation Strategy : Use physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions and optimize dosing regimens .

Q. What experimental designs address metabolic instability and formulation challenges?

  • Metabolic Stability : Incubate with human liver microsomes (HLM) and recombinant CYP3A4/5 to identify vulnerable sites. Introduce deuterium or fluorine at the ethoxy group to block O-deethylation .
  • Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to enhance solubility (>10 mg/mL required for oral bioavailability) .
  • Accelerated Stability Testing : Monitor degradation under stress conditions (pH 1–10, 40°C/75% RH) to identify excipients that prevent hydrolysis of the pyrimidinone core .

Q. How can computational modeling guide structural optimization?

  • Molecular Dynamics (MD) : Simulate binding to CXCR3’s transmembrane domain to identify residues (e.g., Asp112, Tyr308) critical for antagonism .
  • QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethoxy vs. methoxy) with logP and IC₅₀ values to prioritize analogs .
  • Docking Studies : Screen virtual libraries for derivatives with improved affinity using Glide or AutoDock .

Properties

IUPAC Name

N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTKNBPCJKRYPA-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide

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